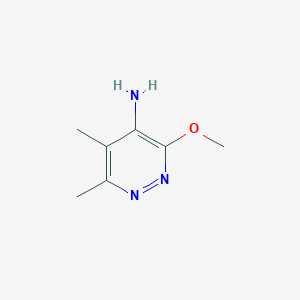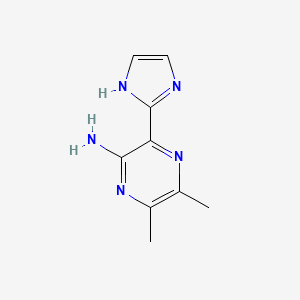
3-(1H-Imidazol-2-YL)-5,6-dimethylpyrazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-Imidazol-2-YL)-5,6-dimethylpyrazin-2-amine: is a heterocyclic compound that combines an imidazole ring with a pyrazine moiety
Métodos De Preparación
Synthetic Routes:: Several synthetic routes lead to the formation of this compound. One common approach involves the condensation of 2,3-dimethylpyrazine with imidazole under appropriate conditions. The reaction typically occurs in the presence of a base, such as sodium hydroxide or potassium carbonate.
Industrial Production:: While specific industrial methods may vary, large-scale production often involves efficient synthetic routes optimized for yield and purity. These methods are proprietary and closely guarded by manufacturers.
Análisis De Reacciones Químicas
Reactivity::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction processes can modify the imidazole and pyrazine rings.
Substitution: Substituents can be introduced at different positions on the heterocyclic rings.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (e.g., bromine, chlorine) or nucleophilic reagents (e.g., amines).
Major Products:: The specific products depend on the reaction conditions and substituents. Common products include derivatives with modified functional groups or side chains.
Aplicaciones Científicas De Investigación
Chemistry::
Building Block: Researchers use this compound as a building block for more complex molecules due to its versatile reactivity.
Catalysis: It serves as a ligand in catalytic reactions.
Antimicrobial Properties: Some derivatives exhibit antibacterial and antifungal activities.
Enzyme Inhibition: Researchers explore its potential as an enzyme inhibitor.
Drug Development: The compound’s unique structure inspires drug design.
Pharmaceuticals: It contributes to the synthesis of pharmaceuticals.
Agrochemicals: Used in the development of pesticides and herbicides.
Mecanismo De Acción
The compound’s mechanism of action depends on its specific derivatives. It may interact with cellular receptors, enzymes, or metabolic pathways. Further studies are needed to elucidate precise mechanisms.
Comparación Con Compuestos Similares
While there are no direct analogs, compounds with imidazole and pyrazine moieties share some similarities. Notable examples include 2-(1H-imidazol-2-yl)pyridine and triarylimidazoles .
Propiedades
Número CAS |
65409-30-5 |
|---|---|
Fórmula molecular |
C9H11N5 |
Peso molecular |
189.22 g/mol |
Nombre IUPAC |
3-(1H-imidazol-2-yl)-5,6-dimethylpyrazin-2-amine |
InChI |
InChI=1S/C9H11N5/c1-5-6(2)14-8(10)7(13-5)9-11-3-4-12-9/h3-4H,1-2H3,(H2,10,14)(H,11,12) |
Clave InChI |
JWDNTFZJZVIBAV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(C(=N1)C2=NC=CN2)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Benzyl-4-(4-chlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13110800.png)

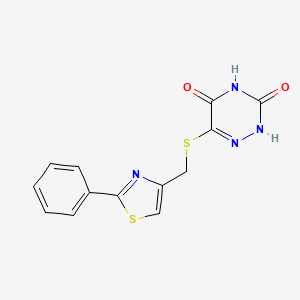


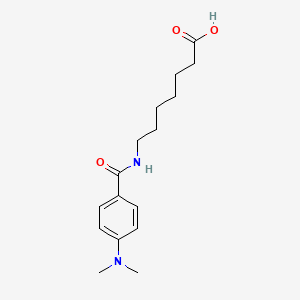
![7-Isopropyl-5,6-dihydroimidazo[1,2-a]pyrimidine](/img/structure/B13110827.png)
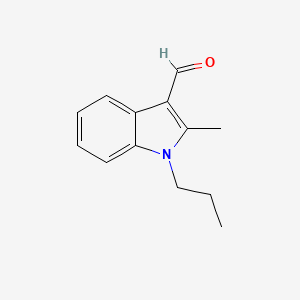

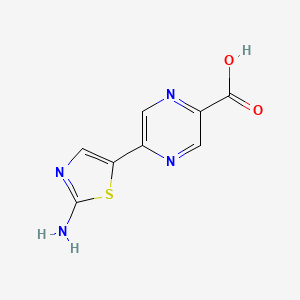
![2-(1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)ethanol](/img/structure/B13110859.png)
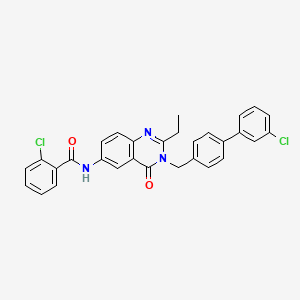
![(2Z)-2-[3-(4-methylphenyl)-1,3-thiazolidin-2-ylidene]-2-phenylsulfanylacetonitrile](/img/structure/B13110873.png)
